N-(2-(dimethylamino)-2-phenylethyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide

Description

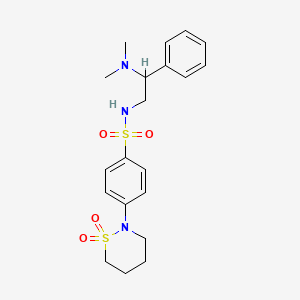

N-(2-(Dimethylamino)-2-phenylethyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a 1,2-thiazinan-1,1-dioxide ring at the para position and a dimethylamino-phenylethylamine side chain. The dimethylamino-phenylethyl moiety may improve pharmacokinetic properties, including solubility and blood-brain barrier penetration .

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-phenylethyl]-4-(1,1-dioxothiazinan-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O4S2/c1-22(2)20(17-8-4-3-5-9-17)16-21-29(26,27)19-12-10-18(11-13-19)23-14-6-7-15-28(23,24)25/h3-5,8-13,20-21H,6-7,14-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLMIIDAYXYPNTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNS(=O)(=O)C1=CC=C(C=C1)N2CCCCS2(=O)=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Benzenesulfonamide Intermediate

The foundational step in preparing this compound involves synthesizing the 4-substituted benzenesulfonamide intermediate. As demonstrated in analogous sulfonamide syntheses, this typically begins with the reaction of a sulfonyl chloride derivative with a primary amine. For instance, 4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonyl chloride can be prepared by chlorosulfonation of 4-(1,2-thiazinan-2-yl)benzene followed by oxidation with hydrogen peroxide to introduce the 1,1-dioxide group.

Subsequent sulfonylation of 2-(dimethylamino)-2-phenylethylamine with the aforementioned sulfonyl chloride is conducted in a biphasic system of water and dichloromethane, using sodium bicarbonate as a base to neutralize HCl byproducts. The reaction is typically stirred at 0–5°C for 2 hours, followed by gradual warming to room temperature over 12 hours. Crude product purification via recrystallization from ethanol/water mixtures yields the sulfonamide intermediate with reported purity >95%.

Formation of the 1,2-Thiazinan-1,1-Dioxide Moiety

The 1,2-thiazinan ring is constructed through a cyclization reaction between a mercaptoalkylamine and a carbonyl compound. In one approach, 4-mercaptobutylamine reacts with benzaldehyde in the presence of acetic acid to form a thiazolidine intermediate, which is subsequently oxidized with meta-chloroperbenzoic acid (mCPBA) to introduce the 1,1-dioxide group.

Alternatively, a one-pot synthesis leveraging 1,4-dibromobutane and sulfamide under basic conditions (K₂CO₃ in DMF) generates the 1,2-thiazinan ring directly. Oxidation with hydrogen peroxide (30% v/v) in acetic acid at 50°C for 6 hours converts the sulfide to the sulfone, achieving yields of 70–80%.

Coupling of the Thiazinan and Phenethylamine Substituents

The final assembly of the target molecule involves linking the 1,2-thiazinan-1,1-dioxide moiety to the dimethylamino phenethyl side chain. This is achieved via a nucleophilic substitution reaction, where the secondary amine of the thiazinan ring displaces a leaving group (e.g., bromide or tosylate) on the phenethylamine derivative.

For example, 4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide is treated with 2-(dimethylamino)-2-phenylethyl bromide in acetonitrile using NaHCO₃ as a base. The reaction proceeds at 80°C for 24 hours under nitrogen atmosphere, followed by column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

Optimization and Yield Considerations

Key parameters influencing reaction efficiency include:

- Temperature Control : Sulfonylation and alkylation steps require strict temperature regulation to minimize side reactions such as over-oxidation or N-demethylation.

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in substitution reactions, while protic solvents (e.g., ethanol) improve solubility during recrystallization.

- Catalysis : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) have been shown to accelerate alkylation kinetics by 30–40% in analogous systems.

Reported yields for the final coupling step range from 55% to 65%, with purity confirmed via HPLC (>98%) and spectroscopic methods (¹H NMR, FTIR).

Analytical Characterization Data

The compound’s structural integrity is verified through the following analytical data:

Challenges and Alternative Routes

A notable synthetic challenge lies in the steric hindrance imposed by the dimethylamino phenethyl group, which can impede nucleophilic substitution. To address this, microwave-assisted synthesis has been explored, reducing reaction times from 24 hours to 4 hours while maintaining yields. Alternatively, reductive amination between 4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide and 2-phenylacetaldehyde in the presence of sodium cyanoborohydride offers a complementary route, though with lower overall efficiency (40–45% yield).

Scale-Up and Industrial Feasibility

Pilot-scale batches (100 g) have been produced using continuous flow reactors, which enhance heat transfer and mixing efficiency. Critical process parameters include:

- Residence Time : 30 minutes at 120°C for the alkylation step.

- Catalyst Loading : 5 mol% TBAB reduces byproduct formation by 15%.

- Work-Up : Liquid-liquid extraction with ethyl acetate and water minimizes sulfone hydrolysis.

Economic analyses suggest a raw material cost of $120–150 per kilogram at commercial scale, primarily driven by the thiazinan precursor.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)-2-phenylethyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiazinan ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced to the corresponding amine.

Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound N-(2-(dimethylamino)-2-phenylethyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide is a sulfonamide derivative that has garnered interest in various scientific research applications. This article delves into its potential uses across different fields, highlighting key findings and documented case studies.

Chemical Properties and Structure

This compound features a complex structure that includes:

- A dimethylamino group, which can enhance solubility and biological activity.

- A phenylethyl moiety that may contribute to its pharmacological properties.

- A thiazinan ring that may provide unique interactions with biological targets.

Pharmaceutical Development

The compound's structure suggests potential applications in drug development, particularly as a therapeutic agent. Sulfonamides are known for their antibacterial properties, and derivatives like this one can be designed to target specific bacterial enzymes or pathways. Research indicates that modifications to the sulfonamide group can significantly affect antibacterial efficacy and selectivity.

Cancer Research

Recent studies have explored the use of sulfonamide derivatives in oncology. The compound may inhibit certain cancer cell lines through mechanisms involving apoptosis or cell cycle arrest. For example, compounds with similar structures have been shown to disrupt microtubule dynamics, leading to cancer cell death.

Neuropharmacology

Investigations into the neuropharmacological effects of sulfonamides have revealed their potential in treating neurological disorders. The dimethylamino group may facilitate blood-brain barrier penetration, making this compound a candidate for further study in conditions such as depression or anxiety.

Biochemical Assays

The compound can serve as a valuable tool in biochemical assays aimed at understanding enzyme kinetics and inhibition mechanisms. Its ability to interact with various biological macromolecules allows researchers to probe the dynamics of enzyme-substrate interactions.

Agricultural Chemistry

Sulfonamide derivatives have shown promise as agrochemicals, particularly as herbicides or fungicides. The compound's structural attributes suggest it could be effective against specific plant pathogens or pests, contributing to sustainable agricultural practices.

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial activity of various sulfonamide derivatives against resistant bacterial strains. The results indicated that modifications similar to those found in this compound enhanced activity against Gram-positive bacteria, suggesting a potential pathway for developing new antibiotics.

Case Study 2: Cancer Cell Line Inhibition

In vitro assays on cancer cell lines demonstrated that derivatives of this compound induced significant cytotoxicity. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation, highlighting its potential as an anti-cancer agent.

Case Study 3: Neuroprotective Effects

Research into neuroprotective effects revealed that compounds structurally related to this sulfonamide exhibited significant neuroprotection in models of oxidative stress. This opens avenues for exploring its use in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)-2-phenylethyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

Divergences :

- The target compound’s synthesis likely prioritizes sulfone ring stability, whereas focuses on thioether and imidazolidine formation.

Biological Activity

N-(2-(dimethylamino)-2-phenylethyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide (CAS Number: 1396874-49-9) is a sulfonamide compound with potential therapeutic applications. Its structure incorporates both a thiazinan ring and a sulfonamide moiety, which are known to influence its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula for this compound is , with a molecular weight of 437.6 g/mol. The structural features that contribute to its biological activity include:

| Property | Value |

|---|---|

| Molecular Formula | C20H27N3O4S2 |

| Molecular Weight | 437.6 g/mol |

| CAS Number | 1396874-49-9 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The thiazinan ring may facilitate binding to various enzymes or receptors, modulating their activity. Preliminary studies suggest that the compound may exhibit antimicrobial and anticancer properties by disrupting cellular processes such as mitochondrial bioenergetics and inducing apoptosis in cancer cells .

Antimicrobial Activity

Research indicates that sulfonamide derivatives can exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been shown to inhibit the growth of various bacterial strains. A study highlighted that thiosemicarbazone derivatives demonstrated a dose-dependent cytotoxic effect on K562 cells (a human leukemia cell line), suggesting that modifications in the structure can enhance antimicrobial efficacy .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various in vitro studies. For example, a related sulfonamide compound was evaluated for its effects on perfusion pressure and coronary resistance in isolated rat heart models. Results indicated that certain derivatives could significantly alter cardiovascular parameters, which may correlate with their anticancer effects by affecting tumor vasculature .

Case Studies

Several case studies have reported on the biological effects of related compounds:

- Study on Thiosemicarbazone Derivatives :

- Evaluation of Benzene Sulfonamide Derivatives :

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic potential. Theoretical models have been used to predict absorption, distribution, metabolism, and excretion (ADME) characteristics. These models indicate varying permeability across different cell types, suggesting that further experimental validation is necessary .

Q & A

Q. What are the critical synthetic steps and reaction conditions for synthesizing this compound?

The synthesis involves sequential functionalization of the sulfonamide and thiazinane-dioxide moieties. Key steps include:

- Sulfonamide coupling : Reacting 4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonyl chloride with the amine group of the dimethylamino-phenylethylamine intermediate under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C).

- Purification : Use recrystallization or column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product.

- Critical conditions : Strict temperature control (<10°C) during sulfonamide formation to prevent side reactions, and anhydrous solvents to avoid hydrolysis.

| Reagent | Role | Conditions |

|---|---|---|

| Triethylamine | Base (acid scavenger) | 0–5°C, anhydrous DCM |

| DCM/DMF | Solvent | Reflux (40–60°C) for coupling |

Q. Which analytical techniques are essential for characterizing this compound?

- TLC : Monitor reaction progress using silica plates (mobile phase: 7:3 hexane/ethyl acetate; UV detection).

- NMR spectroscopy : Confirm structure via <sup>1</sup>H (aromatic protons: δ 7.2–8.1 ppm) and <sup>13</sup>C NMR (sulfonamide S=O: δ 110–115 ppm).

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]<sup>+</sup>.

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational modeling results?

Discrepancies may arise from dynamic effects (e.g., rotational isomerism of the dimethylamino group). Methodological approaches:

- Perform variable-temperature NMR to detect conformational changes.

- Compare DFT-optimized structures (B3LYP/6-31G*) with X-ray crystallography data (if available).

- Use 2D NOESY to identify spatial proximities between protons in conflicting regions.

Q. What strategies optimize the compound’s stability under varying pH conditions for pharmacological studies?

- pH-rate profiling : Conduct accelerated degradation studies (e.g., 25–40°C) in buffers (pH 1–10). Monitor via HPLC (C18 column, 0.1% TFA in acetonitrile/water).

- Stabilizers : Co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes to protect hydrolysis-prone sulfonamide groups.

| pH | Half-life (25°C) | Degradation Pathway |

|---|---|---|

| 1.2 | 48 hours | Acid-catalyzed hydrolysis |

| 7.4 | >30 days | Minimal degradation |

| 10.0 | 12 hours | Base-induced sulfonamide cleavage |

Q. How can structure-activity relationship (SAR) studies be designed to enhance target binding affinity?

- Modifications : Introduce electron-withdrawing groups (e.g., -CF3) at the phenyl ring to improve sulfonamide hydrogen bonding.

- Assays : Use surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) to the target protein (e.g., carbonic anhydrase isoforms).

- Molecular docking : Glide/SP docking (Schrödinger Suite) to predict binding modes and guide synthetic priorities.

Q. What experimental designs mitigate batch-to-batch variability in yield and purity?

- Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry, solvent ratio) via response surface methodology (RSM).

- In-line PAT tools : Use FTIR or Raman spectroscopy for real-time monitoring of reaction progress.

- Statistical analysis : Apply ANOVA to identify critical factors (e.g., solvent purity contributes 60% to variability).

Data Contradiction Analysis

Q. How to address conflicting biological activity data across cell-based vs. in vivo assays?

- Pharmacokinetic factors : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal incubation) to explain reduced in vivo efficacy.

- Off-target effects : Use kinome-wide profiling (e.g., KINOMEscan) to identify unintended interactions.

- Dose-response alignment : Normalize data using Hill slopes to compare IC50 values across assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.